Methyl 3-(dimethoxyphosphinoyl)propionate

Description

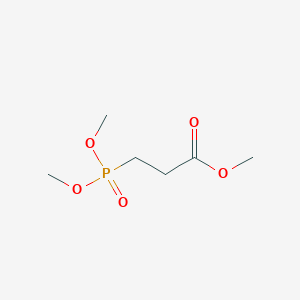

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-dimethoxyphosphorylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O5P/c1-9-6(7)4-5-12(8,10-2)11-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCGXDQPWFCMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172043 | |

| Record name | Methyl 3-(dimethoxyphosphinoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18733-15-8 | |

| Record name | Methyl 3-(dimethoxyphosphinyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18733-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(dimethoxyphosphinoyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018733158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(dimethoxyphosphinoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(dimethoxyphosphinoyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(DIMETHOXYPHOSPHINOYL)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P77A23KM7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Chemistry of Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(dimethoxyphosphinoyl)propionate, a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and key applications, supported by experimental protocols and data-driven visualizations.

Core Compound Identification

CAS Number: 18733-15-8[1]

This compound is a phosphonate ester that serves as a crucial building block in various chemical transformations. Its structure features a methyl ester group and a dimethoxyphosphinoyl group, which impart unique reactivity to the molecule.

| Identifier | Value |

| IUPAC Name | Methyl 3-(dimethoxyphosphoryl)propanoate |

| CAS Number | 18733-15-8 |

| Molecular Formula | C6H13O5P |

| Molecular Weight | 196.14 g/mol |

| InChI Key | DUCGXDQPWFCMNZ-UHFFFAOYSA-N |

| Canonical SMILES | COP(=O)(CCC(=O)OC)OC |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 118-120 °C at 1 mmHg |

| Density | 1.221 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.442 |

Synthesis and Experimental Protocol

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Arbuzov Reaction for this compound Synthesis

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Trimethyl phosphite

-

Methyl acrylate

-

Anhydrous reaction vessel

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Distillation apparatus

Procedure:

-

To a stirred solution of trimethyl phosphite (1.0 equivalent) in an anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon), slowly add methyl acrylate (1.1 equivalents) at room temperature.

-

After the initial exothermic reaction subsides, heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Caption: Synthesis workflow for this compound via the Arbuzov reaction.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes.

Horner-Wadsworth-Emmons Reaction

In the HWE reaction, the phosphonate carbanion, generated by treating this compound with a base, reacts with an aldehyde or ketone to form an alkene. This reaction is particularly useful for the synthesis of α,β-unsaturated esters.

Caption: Signaling pathway of the Horner-Wadsworth-Emmons reaction.

Potential in Drug Development

The phosphonate moiety is a known phosphoserine mimetic, making phosphonate-containing compounds like this compound valuable starting materials for the synthesis of enzyme inhibitors and other biologically active molecules. The ester group can be hydrolyzed or further modified to introduce different functionalities, allowing for the generation of diverse compound libraries for drug screening.

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its derivatives are often designed to target pathways involving phosphate recognition, such as protein tyrosine phosphatases or kinases.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided data and protocols are intended to facilitate its effective use in both research and development settings.

References

An In-Depth Technical Guide to Methyl 3-(dimethoxyphosphinoyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(dimethoxyphosphinoyl)propionate is an organophosphorus compound with the chemical formula C6H13O5P. As a phosphonate ester, it holds significant interest for researchers in organic synthesis and drug development. Its structural features, particularly the phosphonate moiety, make it a valuable building block in various chemical transformations and a scaffold for the design of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value |

| Molecular Formula | C6H13O5P |

| Molecular Weight | 196.14 g/mol |

| CAS Number | 18733-15-8 |

| Appearance | Colorless liquid |

| Boiling Point | 261.8 °C at 760 mmHg; 137-138 °C at 10 Torr; 102-103 °C at 1 Torr |

| Density | 1.167 - 1.21 g/cm³ at 20 °C |

| Refractive Index | 1.4390 at 20 °C |

| Flash Point | 126.1 °C |

| Solubility | Information not widely available, but likely soluble in organic solvents. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a triplet for the methyl ester protons, multiplets for the two methylene groups, and a doublet for the methoxy protons on the phosphorus atom, showing coupling to the phosphorus nucleus.

-

¹³C NMR: Signals are expected for the carbonyl carbon of the ester, the two methylene carbons, the methyl carbon of the ester, and the two methoxy carbons attached to the phosphorus.

-

³¹P NMR: A single resonance is expected in the phosphonate region of the spectrum.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the P=O (strong), C=O (strong, ester), C-O (ester), and P-O-C linkages.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a phosphonate ester, including the loss of methoxy and methyl propionate fragments.

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, with the Michaelis-Arbuzov reaction and the Michael addition being the most common.

Michaelis-Arbuzov Reaction

This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of this compound, trimethyl phosphite would be reacted with methyl 3-bromopropionate.

Experimental Workflow:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trimethyl phosphite and methyl 3-bromopropionate.

-

Reaction Execution: Heat the mixture gently under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically exothermic.

-

Monitoring: Monitor the progress of the reaction by TLC or GC.

-

Workup and Purification: After the reaction is complete, the crude product is purified by vacuum distillation to remove the bromomethane byproduct and any unreacted starting materials.

Michael Addition

This method involves the conjugate addition of a phosphorus nucleophile, such as dimethyl phosphite, to an α,β-unsaturated carbonyl compound, in this case, methyl acrylate.

Experimental Workflow:

Detailed Protocol:

-

Reaction Setup: In a flask, dissolve dimethyl phosphite in a suitable solvent (e.g., methanol).

-

Base Addition: Add a catalytic amount of a base, such as sodium methoxide, to generate the phosphite anion.

-

Substrate Addition: Slowly add methyl acrylate to the reaction mixture while stirring at room temperature.

-

Reaction and Workup: After the addition is complete, continue stirring until the reaction is finished (monitored by TLC or GC). Neutralize the reaction mixture and remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.

Horner-Wadsworth-Emmons Reaction

The phosphonate carbanion, generated by treating this compound with a base, reacts with aldehydes or ketones to form α,β-unsaturated esters with high (E)-stereoselectivity.

Reaction Pathway:

This reaction is a powerful tool for the construction of carbon-carbon double bonds and is widely used in the synthesis of natural products and pharmaceuticals.

Applications in Drug Development

Phosphonates are recognized as important pharmacophores in medicinal chemistry. They can act as stable mimics of phosphate groups, which are ubiquitous in biological systems. This allows them to function as inhibitors of enzymes that process phosphate-containing substrates. The carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, leading to improved metabolic stability compared to phosphate esters.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its role as a precursor to more complex phosphonate-containing molecules is significant. These molecules have potential as:

-

Enzyme Inhibitors: Targeting kinases, phosphatases, and other enzymes involved in signaling pathways.

-

Antiviral and Anticancer Agents: As isosteric replacements for phosphates in nucleoside analogs.

-

Prodrugs: The ester groups can be modified to improve cell permeability and bioavailability, releasing the active phosphonic acid in vivo.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye damage (H318)

-

May cause respiratory irritation (H335)

-

Toxic to aquatic life with long-lasting effects (H411)

Recommended Precautions:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties and reactivity, particularly in the Horner-Wadsworth-Emmons reaction, make it a useful tool for the construction of complex molecules. For researchers in drug development, the phosphonate moiety offers opportunities for the design of metabolically stable enzyme inhibitors and prodrugs. Proper understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in a research environment.

In-Depth Technical Guide to the Physical Properties of Methyl 3-(dimethoxyphosphinoyl)propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-(dimethoxyphosphinoyl)propionate (CAS No. 18733-15-8). The information is presented to be a valuable resource for researchers and professionals involved in chemistry and drug development.

Core Physical Properties

This compound, also known as Dimethyl [2-(methoxycarbonyl)ethyl]phosphonate, is a clear, colorless liquid. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C6H13O5P | --INVALID-LINK-- |

| Molecular Weight | 196.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 18733-15-8 | --INVALID-LINK-- |

| Boiling Point | 261.8°C at 760 mmHg137-138°C at 10 Torr102-103°C at 1 Torr | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Density | 1.167 g/cm³1.21 g/cm³ at 20°C1.2170 g/cm³ | --INVALID-LINK--[1], --INVALID-LINK--[3], --INVALID-LINK--[2] |

| Refractive Index | 1.4390 at 20°C (589.3 nm) | --INVALID-LINK--[4], --INVALID-LINK--[2] |

| Flash Point | 126.1°C | --INVALID-LINK--[1] |

| Physical Form | Liquid | --INVALID-LINK--[5], --INVALID-LINK--[2] |

| Color | Clear colorless | --INVALID-LINK--[2] |

| Storage Temperature | Room Temperature, Sealed in dry | --INVALID-LINK--[5] |

Experimental Protocols

A prevalent method for the synthesis of phosphonates such as this compound is the Michaelis-Arbuzov reaction.[3][4][6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, followed by the dealkylation of the resulting phosphonium salt.

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general procedure based on the Michaelis-Arbuzov reaction would involve the reaction of dimethyl phosphite with methyl acrylate. The reaction is typically base-catalyzed.

Generalized Synthesis of this compound via Michaelis-Arbuzov type Reaction:

-

Reactants:

-

Dimethyl phosphite

-

Methyl acrylate

-

Base catalyst (e.g., sodium methoxide)

-

-

Procedure Outline:

-

A solution of the base catalyst in a suitable solvent (e.g., methanol) is prepared in a reaction vessel under an inert atmosphere.

-

Dimethyl phosphite is added to the catalyst solution.

-

Methyl acrylate is then added dropwise to the reaction mixture, often at a controlled temperature to manage the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a set temperature to ensure the reaction goes to completion.

-

The reaction is then quenched, for example, by the addition of an acid to neutralize the catalyst.

-

The crude product is worked up, which may involve extraction and washing steps.

-

Finally, the product is purified, typically by vacuum distillation, to yield pure this compound.

-

It is crucial to note that the specific parameters such as reaction time, temperature, and purification methods would need to be optimized for this particular synthesis.

Visualizations

The synthesis of this compound can be visualized as a streamlined workflow.

Caption: Generalized workflow for the synthesis of this compound.

The underlying chemical transformation is the Michaelis-Arbuzov reaction.

Caption: Key steps of the Michaelis-Arbuzov reaction for phosphonate synthesis.

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-(dimethoxyphosphinoyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(dimethoxyphosphinoyl)propionate is an organophosphorus compound with a structure amenable to various chemical transformations and potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectral properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological relevance within the context of related organophosphorus compounds.

Spectral Data

A thorough analysis of the spectral data of this compound is crucial for its unambiguous identification and characterization. The following tables summarize the key spectral data obtained from ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.75 | d | 10.9 | P-O-CH ₃ |

| 3.68 | s | - | C(=O)O-CH ₃ |

| 2.65 | t | 7.3 | P-CH₂-CH ₂ |

| 2.15 | dt | 17.9, 7.3 | P-CH ₂-CH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Coupling Constant (JP-C) Hz | Assignment |

| 172.1 | 15.6 | C =O |

| 52.8 | 6.4 | P-O-C H₃ |

| 51.9 | - | C(=O)O-C H₃ |

| 29.3 | 4.4 | P-CH₂-C H₂ |

| 22.5 | 145.2 | P-C H₂-CH₂ |

Solvent: CDCl₃

Table 3: ³¹P NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

| 34.6 |

Solvent: CDCl₃, Proton Decoupled

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 4: Key IR Absorptions and Mass Spectrometry Data

| Technique | Key Peaks |

| IR (cm⁻¹) | 1739 (C=O, ester), 1245 (P=O), 1030 (P-O-C) |

| MS (m/z) | 196 [M]⁺, 165 [M-OCH₃]⁺, 137 [M-COOCH₃]⁺, 109 [P(O)(OCH₃)₂]⁺ |

Experimental Protocols

Synthesis of this compound via Phospha-Michael Addition

The most common and efficient method for the synthesis of this compound is the Phospha-Michael addition of dimethyl phosphite to methyl acrylate.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Dimethyl phosphite

-

Methyl acrylate

-

Base catalyst (e.g., sodium methoxide, DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Anhydrous solvent (e.g., THF, Toluene)

Procedure:

-

To a solution of dimethyl phosphite (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the base catalyst is added (catalytic amount, e.g., 0.1 eq).

-

The mixture is stirred at room temperature for a short period to allow for the formation of the phosphite anion.

-

Methyl acrylate (1.0 to 1.2 eq) is then added dropwise to the reaction mixture. An exothermic reaction may be observed.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as TLC or NMR spectroscopy.

-

Upon completion, the reaction is quenched, for instance, by the addition of a mild acid (e.g., acetic acid) to neutralize the catalyst.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the public domain, its structural classification as an organophosphorus compound suggests potential interactions with biological systems. Organophosphorus compounds are known to interact with various enzymes and signaling pathways.

A significant body of research has demonstrated that various organophosphorus compounds can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MAPK family includes three major cascades: ERK, JNK, and p38.

The interaction of organophosphorus compounds with these pathways can lead to a variety of cellular outcomes, which are often cell-type and compound-specific. For instance, exposure to certain organophosphates has been shown to induce oxidative stress, which in turn can activate the JNK and p38 MAPK pathways, often leading to pro-apoptotic signals. Conversely, the ERK pathway is typically associated with cell survival and proliferation, although its role can be context-dependent.

Figure 2: Generalized MAPK signaling pathway and potential influence of organophosphorus compounds.

It is important to note that the diagram above represents a generalized pathway, and the specific effects of this compound on these signaling cascades would require dedicated experimental investigation. Professionals in drug development may consider this compound as a scaffold for designing molecules that target specific kinases within these pathways, leveraging the reactivity of the phosphonate group.

Conclusion

This technical guide provides a foundational understanding of this compound, encompassing its key spectral characteristics, a reliable synthetic protocol, and a discussion of its potential biological context. The detailed data and methodologies presented herein are intended to support researchers and scientists in their endeavors to explore and utilize this versatile organophosphorus compound. Further investigation into the specific biological activities of this molecule is warranted to fully elucidate its potential in various scientific and therapeutic applications.

Technical Guide: Spectroscopic Analysis of Methyl 3-(dimethoxyphosphinoyl)propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the nuclear magnetic resonance (NMR) spectroscopic properties of Methyl 3-(dimethoxyphosphinoyl)propionate. While a complete quantitative dataset is not publicly available in readily accessible databases, this document outlines the expected spectral features and provides a general methodology for acquiring ¹H and ¹³C NMR spectra for this compound, based on available literature.

Molecular Structure and NMR Correlation

The structure of this compound suggests a straightforward NMR spectrum with distinct signals for each proton and carbon environment. The key structural features to consider for NMR analysis are the ethyl propionate backbone and the dimethoxyphosphinoyl group.

Caption: Molecular structure of this compound with key moieties for NMR analysis highlighted.

¹H and ¹³C NMR Spectral Data

Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are reported in the following peer-reviewed articles:

-

Tetrahedron , 2013, 69, 7785-7809

-

Magnetic Resonance in Chemistry , 1995, 33, 971-976

Access to these publications is recommended for obtaining the precise chemical shifts (δ), coupling constants (J), and signal multiplicities. Based on the molecular structure, the expected signals are summarized below.

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| P-CH₂- | Expected | Triplet of doublets (td) | ³J(H,H), ²J(P,H) |

| -CH₂-C(O) | Expected | Triplet of doublets (td) | ³J(H,H), ³J(P,H) |

| O-CH₃ (ester) | Expected | Singlet (s) | - |

| P-O-CH₃ | Expected | Doublet (d) | ³J(P,H) |

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C =O | ~172 | Doublet (d) | ³J(P,C) |

| P-C H₂- | Expected | Doublet (d) | ¹J(P,C) |

| -C H₂-C(O) | Expected | Doublet (d) | ²J(P,C) |

| O-C H₃ (ester) | ~52 | Singlet (s) | - |

| P-O-C H₃ | ~53 | Doublet (d) | ²J(P,C) |

Experimental Protocols

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of organophosphorus compounds like this compound is provided below. This protocol is based on standard practices in the field and should be adapted as needed for specific instrumentation and experimental goals.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

-

Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm for both ¹H and ¹³C).

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly useful for resolving phosphorus-carbon and phosphorus-proton couplings.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon, unless coupling information is desired.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons and carbons in less mobile parts of the molecule.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to confirm the structure.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: Logical workflow for the NMR analysis of this compound.

An In-depth Technical Guide to the Safety and Handling of Methyl 3-(dimethoxyphosphinoyl)propionate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 3-(dimethoxyphosphinoyl)propionate, a chemical intermediate with applications in organic synthesis and potentially in the development of pharmaceutical compounds. The following sections detail its physical and chemical properties, toxicological profile, recommended handling procedures, and experimental methodologies for key safety assessments.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe storage, handling, and use of the compound in a laboratory setting.

| Property | Value |

| CAS Number | 78446-56-9 |

| Molecular Formula | C6H13O5P |

| Molecular Weight | 196.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 118-120 °C at 0.5 mmHg |

| Density | 1.231 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.447 |

| Solubility | Information not available |

| Vapor Pressure | Information not available |

| Flash Point | >110 °C (>230 °F) |

Toxicological Data

The toxicological profile of this compound is not extensively documented in publicly available literature. The available data from safety data sheets is summarized in Table 2. It is crucial to handle this compound with care, assuming it may have potential hazards until more comprehensive data is available.

| Test | Result | Classification |

| Acute Oral Toxicity | No data available | Not classified |

| Acute Dermal Toxicity | No data available | Not classified |

| Acute Inhalation Toxicity | No data available | Not classified |

| Skin Corrosion/Irritation | May cause skin irritation | Category 2 (Assumed) |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2A |

| Respiratory or Skin Sensitization | No data available | Not classified |

| Germ Cell Mutagenicity | No data available | Not classified |

| Carcinogenicity | No data available | Not classified |

| Reproductive Toxicity | No data available | Not classified |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | Category 3 (Assumed) |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | Not classified |

| Aspiration Hazard | No data available | Not classified |

Experimental Protocols

Acute Dermal Irritation Study (Rabbit)

This test is performed to assess the potential of a substance to cause skin irritation. The methodology is generally based on the OECD Guideline 404.

-

Test System: Healthy young adult albino rabbits are used. The fur on the back of the animals is clipped 24 hours before the test.

-

Procedure:

-

A small area (approximately 6 cm²) of the clipped skin is selected.

-

0.5 mL of the test substance is applied to the skin under a gauze patch.

-

The trunk of the animal is wrapped with a semi-occlusive dressing to hold the patch in place.

-

After a 4-hour exposure period, the dressing and patch are removed, and the skin is gently cleansed.

-

-

Observation: The treated skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale.

Acute Eye Irritation Study (Rabbit)

This study evaluates the potential of a substance to cause eye irritation or damage. The general procedure follows the OECD Guideline 405.

-

Test System: Healthy young adult albino rabbits are used.

-

Procedure:

-

The eyes of each animal are examined before the test to ensure there are no pre-existing defects.

-

0.1 mL of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second to prevent loss of the material.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are scored for opacity, inflammation, and redness according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The general methodology is based on OECD Guideline 471.

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA).

-

Procedure:

-

The test is performed with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism.

-

The test chemical, the bacterial culture, and (if used) the S9 mix are combined in a test tube.

-

This mixture is then mixed with molten top agar and poured onto a minimal glucose agar plate.

-

The plates are incubated at 37 °C for 48-72 hours.

-

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control plates.

Safe Handling and Personal Protective Equipment (PPE)

The following workflow outlines the essential steps for the safe handling of this compound in a laboratory environment.

Potential Chemical Reactivity

As an organophosphorus compound, this compound may undergo certain reactions, particularly under harsh conditions. The following diagram illustrates a potential hydrolysis pathway.

Disclaimer: This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.

An In-Depth Technical Guide to the Synthesis of Methyl 3-(dimethoxyphosphinoyl)propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(dimethoxyphosphinoyl)propionate, a valuable intermediate in various chemical syntheses. The core of this process lies in a base-catalyzed conjugate addition reaction, a variant of the Pudovik reaction, between dimethyl phosphite and methyl acrylate. This document details the reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data for the characterization of the final product.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via a phospha-Michael (Pudovik) reaction. This reaction involves the nucleophilic addition of dimethyl phosphite to the electron-deficient alkene of methyl acrylate. The reaction is typically catalyzed by a base, which deprotonates the dimethyl phosphite to form a more nucleophilic phosphite anion. This anion then attacks the β-carbon of the methyl acrylate in a conjugate addition fashion. The resulting enolate intermediate is subsequently protonated to yield the final product.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on a procedure utilizing a polystyrene-supported base catalyst (PS-BEMP).[1]

Materials:

-

Dimethyl phosphite

-

Methyl acrylate

-

Polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a screw-capped vial equipped with a magnetic stirrer, add PS-BEMP (43 mg, 0.1 mmol, 2.13 mmol/g), methyl acrylate (86 mg, 0.090 mL, 1 mmol), and dimethyl phosphite (61 mg, 0.051 mL, 0.5 mmol) consecutively.

-

The resulting mixture is stirred at 80 °C.

-

After 24 hours, add ethyl acetate (1 mL) to the reaction mixture.

-

Filter the catalyst from the solution.

-

Remove the solvent from the filtrate under vacuum.

-

The resulting oil is purified by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (95/5) as the eluent to afford the pure product.

Quantitative Data

The following table summarizes the key quantitative data for this compound obtained through the described experimental protocol.[1]

| Parameter | Value |

| Yield | 80% |

| Molecular Formula | C6H13O5P |

| Appearance | Oil |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.15-2.26 (m, 2H), 2.65 (t, J=7.2 Hz, 2H), 3.65 (s, 3H), 3.72 (d, J=10.8 Hz, 6H) |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm): 23.32 (d, J(P-C)=142.0 Hz), 26.51 (d, J(P-C)=4.4 Hz), 51.72, 52.48 (d, J(P-C)=6.3 Hz), 172.04 |

| ³¹P NMR (161.9 MHz, CDCl₃) | δ (ppm): 33.60 |

References

The Genesis of a Versatile Reagent: A Technical History of Phosphonates

A deep dive into the discovery and evolution of phosphonate reagents, from their early synthesis to their indispensable role in modern drug development and materials science.

The journey of phosphonate reagents from their initial synthesis to their current status as indispensable tools in organic chemistry and medicinal research is a story of serendipitous discovery, meticulous investigation, and continuous innovation. This technical guide explores the key milestones in the history of phosphonates, detailing the seminal reactions that brought them to the forefront of synthetic chemistry and the expansion of their applications into various scientific domains.

The Dawn of Phosphonate Synthesis: The Michaelis-Arbuzov Reaction

The history of phosphonates is inextricably linked to the discovery of a named reaction that remains a cornerstone of their synthesis: the Michaelis-Arbuzov reaction. In 1898, the German chemist August Michaelis, along with his student R. Kaehne, first reported the reaction of trialkyl phosphites with alkyl iodides, which upon heating, yielded dialkyl phosphonates.[1][2] A few years later, the Russian chemist Aleksandr Arbuzov extensively studied this transformation, elucidating its scope and limitations, which led to the reaction being widely known as the Michaelis-Arbuzov reaction.[1][3]

This reaction involves the nucleophilic attack of a trivalent phosphorus ester on an alkyl halide to form a phosphonium salt intermediate.[3][4] Subsequent dealkylation, typically through another SN2 reaction by the displaced halide anion, affords the thermodynamically stable pentavalent phosphonate.[4][5] The general mechanism is outlined below.

Figure 1: The two-stage mechanism of the Michaelis-Arbuzov reaction.

The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction generally follows the order R-I > R-Br > R-Cl, and it is most efficient for primary alkyl halides.[3] Secondary and tertiary alkyl halides are less reactive, and aryl or vinyl halides typically do not participate in the classical reaction.[3]

Expanding the Olefination Toolkit: The Horner-Wadsworth-Emmons Reaction

While the Michaelis-Arbuzov reaction provided a reliable method for forming the crucial C-P bond, the synthetic utility of phosphonates was truly unlocked with the development of the Horner-Wadsworth-Emmons (HWE) reaction. In 1958, Leopold Horner published a modification of the Wittig reaction using phosphine oxides. This work was further developed by William S. Wadsworth, Jr. and William D. Emmons in 1961, who demonstrated the superior reactivity of phosphonate carbanions in olefination reactions.[6][7]

The HWE reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[8][9] A key advantage of the HWE reaction over the traditional Wittig reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying its removal from the reaction mixture.[7][9] Furthermore, the HWE reaction typically exhibits high E-selectivity, favoring the formation of the trans-alkene.[7][8]

The general workflow for a Horner-Wadsworth-Emmons reaction is depicted below.

Figure 2: A generalized workflow for the Horner-Wadsworth-Emmons reaction.

Stereochemical Control in the HWE Reaction

A significant advancement in the HWE reaction was the development of methods to control the stereochemical outcome. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) to favor the formation of Z-alkenes.[6][7] This modification, along with others, has made the HWE reaction a highly versatile and predictable tool for the stereoselective synthesis of alkenes.

The Emergence of Bisphosphonates: From Industrial Applications to Medicine

The history of phosphonates took a significant turn with the synthesis of the first bisphosphonates by von Baeyer and Hofmann in 1897.[10] Bisphosphonates are compounds containing two phosphonate groups on the same carbon atom (a geminal bisphosphonate).[10] Initially, these compounds found use as chelating agents and in industrial applications such as water treatment to prevent scale formation.[10]

It was not until the mid-20th century that the biological significance of bisphosphonates was recognized. Their structural similarity to pyrophosphate, a natural regulator of calcium phosphate deposition, led to the investigation of their effects on bone metabolism. This research culminated in the development of a major class of drugs for the treatment of osteoporosis and other bone-related diseases.[10]

Naturally Occurring Phosphonates: Nature's C-P Bond

For a long time, the carbon-phosphorus bond was considered a hallmark of synthetic chemistry. However, in 1959, the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine), was discovered in sheep rumen protozoa.[11] This discovery opened up a new field of natural product chemistry and biochemistry. Since then, a variety of phosphonate and phosphinate natural products have been isolated, many of which exhibit potent biological activities, including antibiotic and herbicidal properties.[11][12]

The biosynthesis of the C-P bond in these natural products is a fascinating area of research, with enzymes such as phosphoenolpyruvate mutase playing a key role in catalyzing this challenging transformation.[13]

Modern Synthetic Methods and Applications

The field of phosphonate chemistry continues to evolve with the development of new synthetic methodologies. The Hirao coupling, a palladium-catalyzed cross-coupling reaction of dialkyl phosphites with aryl halides, provides a powerful method for the synthesis of arylphosphonates.[10] Other methods, such as the Pudovik reaction, which involves the addition of dialkyl phosphites to aldehydes or ketones, have also expanded the synthetic chemist's toolbox for accessing diverse phosphonate structures.[14]

The applications of phosphonates are vast and continue to expand. In medicinal chemistry, they are used as stable bioisosteres for phosphates in antiviral drugs like Tenofovir.[10] Their ability to chelate metal ions makes them valuable in areas ranging from nuclear medicine to materials science, where they are used to construct metal-organic frameworks.[10][15]

Experimental Protocols

General Procedure for the Michaelis-Arbuzov Reaction

Materials:

-

Trialkyl phosphite

-

Alkyl halide

-

Reaction vessel (e.g., round-bottom flask) with a condenser

-

Heating source (e.g., oil bath)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere, add the trialkyl phosphite.

-

Slowly add the alkyl halide to the trialkyl phosphite. The reaction can be exothermic, so controlled addition is recommended.

-

Heat the reaction mixture to a temperature typically ranging from 120 °C to 160 °C.[4] The reaction progress can be monitored by techniques such as ³¹P NMR spectroscopy.

-

The reaction is typically heated for several hours until the starting materials are consumed.

-

After the reaction is complete, the product phosphonate can be purified by distillation under reduced pressure to remove the alkyl halide byproduct and any unreacted starting materials.

General Procedure for the Horner-Wadsworth-Emmons Reaction

Materials:

-

Phosphonate ester

-

Strong base (e.g., sodium hydride, n-butyllithium)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Aldehyde or ketone

-

Inert atmosphere setup

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the phosphonate ester in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., 0 °C or -78 °C).

-

Slowly add the strong base to the solution to generate the phosphonate carbanion. The formation of the carbanion is often indicated by a color change.

-

Stir the mixture at the low temperature for a period of time (e.g., 30-60 minutes) to ensure complete carbanion formation.

-

Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the carbanion solution.

-

Allow the reaction to proceed at the low temperature and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of the quenching solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield the desired alkene.

Quantitative Data Summary

| Reaction/Property | Reagents | Conditions | Yield (%) | Key Spectroscopic Data (³¹P NMR) | Reference |

| Michaelis-Arbuzov | Triethyl phosphite, Benzyl bromide | 150-160 °C | >90 | Diethyl benzylphosphonate: ~δ 20-25 ppm | [4] |

| Michaelis-Arbuzov | Trimethyl phosphite, Methyl iodide | Heat | High | Dimethyl methylphosphonate: ~δ 30-35 ppm | [10] |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH, Benzaldehyde | THF, 0 °C to rt | 85-95 | Ethyl (E)-cinnamate | [9] |

| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, Cyclohexanecarboxaldehyde | THF, -78 °C | 80-90 (Z:E > 95:5) | Methyl (Z)-2-cyclohexylacrylate | [6] |

Note: Yields and spectroscopic data are representative and can vary depending on the specific substrates and reaction conditions. ³¹P NMR chemical shifts are reported relative to 85% H₃PO₄.

Conclusion

The discovery and development of phosphonate reagents represent a significant chapter in the history of organic chemistry. From the fundamental C-P bond formation in the Michaelis-Arbuzov reaction to the powerful olefination strategies of the Horner-Wadsworth-Emmons reaction, phosphonates have empowered chemists to construct complex molecules with high efficiency and control. The journey from industrial chemicals to life-saving drugs and advanced materials underscores the profound impact of these versatile reagents on science and technology. As research continues to uncover new synthetic methods and applications, the legacy of phosphonate chemistry is set to endure and expand for years to come.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. synarchive.com [synarchive.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig-Horner Reaction [organic-chemistry.org]

- 10. Phosphonate - Wikipedia [en.wikipedia.org]

- 11. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Methyl 3-(dimethoxyphosphinoyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the stereoselective formation of alkenes. This reaction involves the olefination of aldehydes or ketones with phosphonate carbanions, typically yielding (E)-alkenes with high selectivity.[1][2] The use of phosphonate-stabilized carbanions offers significant advantages over the traditional Wittig reaction, including greater nucleophilicity, milder reaction conditions, and the straightforward removal of the water-soluble phosphate byproduct.[1][2] This application note provides a detailed protocol for the HWE reaction using Methyl 3-(dimethoxyphosphinoyl)propionate, a versatile reagent for the synthesis of α,β-unsaturated esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Reaction Mechanism and Stereoselectivity

The HWE reaction commences with the deprotonation of the phosphonate ester by a base to generate a nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.[1] Subsequent elimination of this intermediate yields the alkene and a water-soluble phosphate salt.[1]

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate, the nature of the base, the solvent, and the reaction temperature. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[1] Factors that promote equilibration of the intermediates, such as higher temperatures and the use of sodium or lithium bases, tend to increase the (E)-selectivity.[1]

Experimental Workflow

The general experimental workflow for the Horner-Wadsworth-Emmons reaction is depicted below.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction between this compound and an aldehyde. This protocol may require optimization depending on the specific substrate used.

Materials:

-

This compound

-

Aldehyde or Ketone

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Hexanes and Ethyl acetate for column chromatography

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 - 1.2 equivalents).

-

Solvent Addition: Add anhydrous THF or DMF (5-10 mL per mmol of phosphonate).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium hydride (1.1 - 1.3 equivalents) portion-wise to the stirred solution. Alternatively, potassium tert-butoxide can be used. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases (in the case of NaH).

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF or DMF dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive substrates.

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired α,β-unsaturated ester.

Quantitative Data Summary

The following table summarizes representative yields for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes. Please note that these are generalized data and actual yields may vary depending on the specific reaction conditions and the nature of the substrate.

| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |

| 1 | Benzaldehyde | NaH | THF | 4 | 85-95 | >95:5 |

| 2 | 4-Nitrobenzaldehyde | NaH | THF | 3 | 90-98 | >98:2 |

| 3 | 4-Methoxybenzaldehyde | NaH | THF | 5 | 80-90 | >95:5 |

| 4 | Cinnamaldehyde | KOtBu | THF | 6 | 75-85 | >90:10 |

| 5 | Cyclohexanecarboxaldehyde | NaH | DMF | 8 | 70-80 | >90:10 |

| 6 | Pivalaldehyde | KOtBu | DMF | 12 | 60-70 | >95:5 |

Signaling Pathways and Logical Relationships

The Horner-Wadsworth-Emmons reaction follows a well-defined mechanistic pathway. The key transformations and relationships are illustrated in the diagram below.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate and Aliphatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] This reaction involves the olefination of aldehydes or ketones with phosphonate carbanions, typically yielding thermodynamically favored (E)-alkenes with high stereoselectivity.[1][2][3] Key benefits of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[1]

This application note provides a detailed protocol for the Horner-Wadsworth-Emmons reaction using Methyl 3-(dimethoxyphosphinoyl)propionate with a representative aliphatic aldehyde. The protocol outlines the reaction setup, execution, workup, and purification of the resulting α,β-unsaturated ester. While specific quantitative data for a broad range of aliphatic aldehydes with this particular phosphonate is not extensively documented in publicly available literature, a representative example is provided to illustrate the expected outcome.

Reaction Scheme

The general reaction scheme for the Horner-Wadsworth-Emmons reaction between this compound and an aliphatic aldehyde is as follows:

Caption: General reaction scheme for the Horner-Wadsworth-Emmons olefination.

Experimental Protocol

This protocol provides a general procedure for the Horner-Wadsworth-Emmons reaction between this compound and an aliphatic aldehyde.

Materials:

-

This compound

-

Aliphatic aldehyde (e.g., propanal, isobutyraldehyde, hexanal)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

-

Base (e.g., Sodium hydride (NaH) 60% dispersion in mineral oil, Sodium tert-butoxide (NaOtBu), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

Procedure:

-

Reaction Setup:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the phosphonate reagent (1.1 equivalents).

-

Dissolve the phosphonate in the anhydrous solvent (e.g., THF or toluene) to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

-

Deprotonation:

-

Slowly add the base to the stirred solution of the phosphonate. For example, if using NaH, add it portion-wise. If using NaOtBu or DBU, add it dropwise via syringe.[4]

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the phosphonate carbanion.

-

-

Aldehyde Addition:

-

Slowly add the aliphatic aldehyde (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, to the reaction mixture via syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the specific aldehyde and base used.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated ester.

-

Data Presentation

| Aldehyde | Product | Base | Solvent | Yield (%) | E:Z Ratio |

| p-Anisaldehyde | Ethyl 2-(4-methoxyphenyl)propenoate | NaOtBu | Toluene | Quantitative | Not Specified |

Note: This data is from a reaction using ethyl (2-dimethoxyphosphinyl)-2-propanoate and is provided as a representative example.[4] The reaction of phosphonopropionates with aliphatic aldehydes generally results in high E-selectivity.

Experimental Workflow

The following diagram illustrates the general workflow for the Horner-Wadsworth-Emmons reaction protocol described above.

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction is a highly efficient and stereoselective method for the synthesis of (E)-α,β-unsaturated esters from this compound and aliphatic aldehydes. The provided protocol offers a general and reliable procedure for researchers in organic synthesis and drug development. While specific yield and selectivity data may vary depending on the substrate and reaction conditions, this method consistently provides a valuable tool for the construction of carbon-carbon double bonds with high E-selectivity. Further optimization of the base, solvent, and temperature may be necessary to achieve the desired outcome for specific aliphatic aldehydes.

References

Application Notes and Protocols: Synthesis of Methyl (E)-3-Aryl Acrylates via Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, predominantly yielding (E)-alkenes.[1][2] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[2] A key advantage of the HWE reaction over the related Wittig reaction is that the phosphate byproduct is water-soluble, simplifying product purification.[3]

This document provides detailed application notes and protocols for the reaction of methyl 3-(dimethoxyphosphinoyl)propionate with various aromatic aldehydes to synthesize methyl (E)-3-aryl acrylates, commonly known as methyl cinnamates. These compounds are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[3] The protocols provided herein are designed to be robust and adaptable for a range of substituted aromatic aldehydes.

Reaction Scheme

The general reaction scheme for the Horner-Wadsworth-Emmons reaction between this compound and an aromatic aldehyde is depicted below:

Figure 1: General Horner-Wadsworth-Emmons reaction scheme.

Data Presentation: Reaction of this compound with Various Aromatic Aldehydes

The following table summarizes the isolated yields of methyl (E)-3-aryl acrylates obtained from the reaction of this compound with a selection of substituted benzaldehydes. The reactions were performed under aqueous conditions with potassium carbonate as the base.

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | Methyl (E)-3-phenylacrylate | 86[1] |

| 2 | 4-Methoxybenzaldehyde | Methyl (E)-3-(4-methoxyphenyl)acrylate | 96[1] |

| 3 | 4-Nitrobenzaldehyde | Methyl (E)-3-(4-nitrophenyl)acrylate | 97[1] |

| 4 | 4-Chlorobenzaldehyde | (E)-Methyl 3-(4-chlorophenyl)acrylate | 99[4] |

| 5 | 4-Methylbenzaldehyde | Methyl (E)-3-(p-tolyl)acrylate | 85[5] |

| 6 | 4-Bromobenzaldehyde | Methyl (E)-3-(4-bromophenyl)acrylate | 88[1] |

| 7 | 4-Cyanobenzaldehyde | Methyl (E)-3-(4-cyanophenyl)acrylate | 94[1] |

| 8 | 2-Nitrobenzaldehyde | Methyl (E)-3-(2-nitrophenyl)acrylate | 92[1] |

| 9 | 3-Nitrobenzaldehyde | Methyl (E)-3-(3-nitrophenyl)acrylate | 92[1] |

| 10 | 2-Methoxybenzaldehyde | Methyl (E)-3-(2-methoxyphenyl)acrylate | 93[1] |

Spectroscopic Data for Representative Products

The following tables provide key spectroscopic data for the characterization of selected methyl (E)-3-aryl acrylates.

Table 2: 1H NMR and 13C NMR Data for Methyl (E)-3-phenylacrylate (in CDCl3) [6]

| 1H NMR (400 MHz, CDCl3) | 13C NMR (100 MHz, CDCl3) |

| δ (ppm) | Assignment |

| 7.71 (d, J = 16.0 Hz, 1H) | Ar-CH = |

| 7.54-7.52 (m, 2H) | Ar-H |

| 7.40 (t, J = 3.2 Hz, 3H) | Ar-H |

| 6.45 (d, J = 16.0 Hz, 1H) | =CH -CO2Me |

| 3.82 (s, 3H) | -OCH3 |

Table 3: Spectroscopic Data for Substituted Methyl (E)-3-aryl acrylates (in CDCl3)

| Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |

| Methyl (E)-3-(4-methoxyphenyl)acrylate [6] | 7.66 (d, J=15.6 Hz, 1H), 7.48 (d, J=8.4 Hz, 2H), 6.91 (d, J=8.4 Hz, 2H), 6.32 (d, J=16.0 Hz, 1H), 3.84 (s, 3H), 3.80 (s, 3H) | 168.0, 161.7, 144.8, 130.0, 127.3, 115.5, 114.6, 55.7, 51.9 | 192.0786 [M]+ |

| Methyl (E)-3-(4-nitrophenyl)acrylate [5] | 8.25 (d, J=8.8 Hz, 2H), 7.72 (d, J=16.1 Hz, 1H), 7.67 (d, J=8.7 Hz, 2H), 6.56 (d, J=16.1 Hz, 1H), 3.84 (s, 3H) | 166.6, 148.7, 142.1, 140.7, 128.8, 124.4, 122.3, 52.3 | 207 [M]+ |

| (E)-Methyl 3-(4-chlorophenyl)acrylate [6] | 7.65 (d, J=16.0 Hz, 1H), 7.46 (d, J=8.0 Hz, 2H), 7.37 (d, J=8.4 Hz, 2H), 6.42 (d, J=16.4 Hz, 1H), 3.81 (s, 3H) | 168.8, 145.0, 137.8, 134.5, 130.8, 120.0, 53.4 | 196.0291 [M]+ |

| Methyl (E)-3-(p-tolyl)acrylate [5] | 7.69 (d, J=16 Hz, 1H), 7.43 (d, J=8 Hz, 2H), 7.20 (d, J=8 Hz, 2H), 6.41 (d, J=16 Hz, 1H), 3.81(s, 3H), 2.38 (s, 3H) | 167.6, 144.8, 140.7, 131.6, 129.6, 128.0, 116.7, 51.6, 21.4 | 176.0837 [M]+ |

Experimental Protocols

General Protocol for the Synthesis of Methyl (E)-3-aryl acrylates

This protocol is adapted from an environmentally benign procedure that utilizes water as the solvent and potassium carbonate as a mild base.[1]

Materials:

-

This compound (1.0 equiv)

-

Aromatic aldehyde (1.0 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 equiv), this compound (1.0 equiv), and potassium carbonate (2.0 equiv).

-

Add deionized water to the flask (approximately 5-10 mL per mmol of aldehyde).

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to 2 hours.

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure methyl (E)-3-aryl acrylate.

Characterization:

The purified product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. The expected (E)-configuration is confirmed by the large coupling constant (J ≈ 16 Hz) between the vinylic protons in the 1H NMR spectrum.

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The key steps are:

-

Deprotonation: The base removes the acidic proton alpha to the phosphonate and ester groups, forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble dialkyl phosphate salt and forming the alkene product. The formation of the thermodynamically more stable (E)-alkene is generally favored.[2]

Figure 2: Step-by-step mechanism of the Horner-Wadsworth-Emmons reaction.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of methyl (E)-3-aryl acrylates.

Figure 3: Experimental workflow for the synthesis of methyl (E)-3-aryl acrylates.

Conclusion

The Horner-Wadsworth-Emmons reaction of this compound with aromatic aldehydes provides a reliable and efficient method for the synthesis of methyl (E)-3-aryl acrylates. The use of aqueous conditions with potassium carbonate as the base offers an environmentally friendly and practical approach with high yields. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes: Horner-Wadsworth-Emmons Reaction of Methyl 3-(dimethoxyphosphinoyl)propionate with Hindered Ketones

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1][2][3] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an olefin. A significant advantage of the HWE reaction over the related Wittig reaction is the greater nucleophilicity of the phosphonate carbanion.[4][5][6] This increased reactivity allows for successful olefination of sterically hindered ketones, which are often unreactive or perform poorly in Wittig reactions.[4][5] The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[5][7]

Methyl 3-(dimethoxyphosphinoyl)propionate is a specialized HWE reagent used to introduce an α,β-unsaturated methyl propionate moiety. This application note provides a detailed overview and protocols for its reaction with hindered ketones, a transformation of significant value in the synthesis of complex molecules and natural products.[1]

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-established mechanism:

-

Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and carbonyl groups, generating a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the ketone. This addition is the rate-limiting step and forms two diastereomeric intermediates.[3]

-

Oxaphosphetane Formation: The intermediates undergo intramolecular cyclization to form four-membered ring intermediates known as oxaphosphetanes.

-

Elimination: The oxaphosphetane collapses, yielding the alkene product and a dialkyl phosphate salt. This elimination step is typically stereospecific.

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] This selectivity arises from the reversibility of the initial addition and the steric interactions in the transition states leading to the oxaphosphetane intermediates. However, the stereoselectivity of reactions involving ketones can be less pronounced than with aldehydes.[8] Reaction conditions, including the choice of base, solvent, and temperature, can influence the E/Z ratio of the product.[2]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Protocol 1: General Procedure using Sodium Hydride

This protocol describes a standard method for the HWE olefination of a hindered ketone using NaH as the base in an anhydrous solvent.

Materials:

-

This compound

-

Hindered ketone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Preparation: Under an inert atmosphere (Ar or N₂), add sodium hydride (1.1 eq.) to a dry Schlenk flask containing a magnetic stir bar.

-

Washing (Optional): Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil. Decant the hexane carefully after each wash.

-

Solvent Addition: Add anhydrous THF or DME to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Phosphonate Addition: Dissolve this compound (1.05 eq.) in anhydrous THF/DME and add it dropwise to the stirred NaH slurry.

-

Carbanion Formation: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed. The solution will become clear or slightly yellow upon complete formation of the carbanion.[9]

-

Ketone Addition: Cool the reaction mixture back to 0 °C. Dissolve the hindered ketone (1.0 eq.) in a minimal amount of anhydrous THF/DME and add it dropwise to the phosphonate carbanion solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. For particularly unreactive ketones, gentle heating (e.g., refluxing in THF or toluene) may be required.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-